5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Overview
Description
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol: is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a hydroxyphenyl group at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol are certain enzymes related to DNA replication . It is a member of a family of drugs called hydroxyquinolines . It has been found to have activity against both viral and protozoal infections .
Mode of Action
This compound inhibits the enzymes related to DNA replication, thereby disrupting the life cycle of the pathogens . It acts as a zinc and copper chelator , disrupting the interaction between metals and the Aβ peptide in the brain .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and metal ion homeostasis . By inhibiting enzymes related to DNA replication, it prevents the proliferation of pathogens . By chelating zinc and copper ions, it disrupts the normal functioning of the Aβ peptide in the brain .
Pharmacokinetics
It is known that the compound and its metabolites (glucuronide and sulfate) can be detected in serum, urine, and milk .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of pathogen growth and the disruption of normal brain function . It has antibacterial and antifungal properties, and is used in creams for the treatment of skin infections . It has also been investigated for its potential in treating Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a chelator, binding to metal ions such as copper and zinc . This interaction can influence the activity of metalloenzymes and other metal-dependent proteins. Additionally, this compound has antimicrobial properties, interacting with bacterial and fungal enzymes to inhibit their growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its chelating properties can disrupt metal ion homeostasis within cells, leading to changes in signaling pathways that depend on metal ions . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that require metal ions for their function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can inhibit the activity of metalloenzymes . This inhibition can lead to a decrease in the production of reactive oxygen species (ROS) and other metabolites that are generated by these enzymes. Additionally, this compound can modulate gene expression by binding to metal-responsive elements in the DNA, thereby influencing the transcription of metal-regulated genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and oxygen . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity and metal chelation . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the disruption of metal ion homeostasis and the inhibition of essential metalloenzymes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are involved in metal ion metabolism, such as metallothioneins and metal transporters . This compound can also affect metabolic flux by altering the availability of metal ions that are required for enzymatic reactions . Additionally, this compound can influence the levels of metabolites that are produced by metal-dependent enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through metal ion transporters, such as those for copper and zinc . Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can accumulate in the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, this compound can be localized to the nucleus, where it can modulate gene expression by interacting with metal-responsive elements in the DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol typically involves the chlorination of quinolin-8-ol followed by the introduction of the hydroxyphenyl group. One common method involves the reaction of quinolin-8-ol with phosphorus oxychloride (POCl3) and chlorine gas to introduce the chlorine atom at the 5th position. The hydroxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using phenol and an appropriate acylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is used as a building block in the synthesis of more complex quinoline derivatives. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It has been investigated for its potential antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry for the development of new drugs. It has been explored for its potential use in treating infections and as a chelating agent for metal ions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable in various chemical processes.
Comparison with Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: This compound has similar structural features but with an iodine atom at the 7th position instead of a hydroxyphenyl group.
5,7-Dichloro-8-hydroxyquinoline: This compound has chlorine atoms at both the 5th and 7th positions and is used as an antibacterial agent.
Uniqueness: 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol is unique due to the presence of the hydroxyphenyl group at the 7th position, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSTVVWUURZPGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739198 | |
Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648896-38-2 | |
Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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